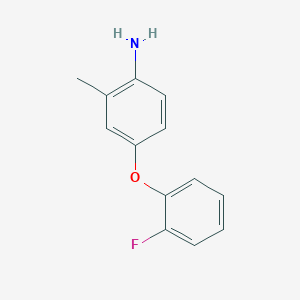

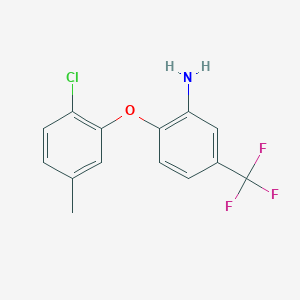

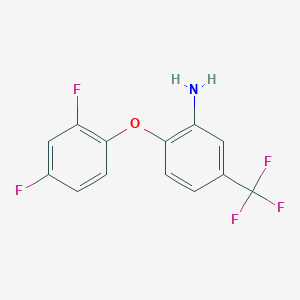

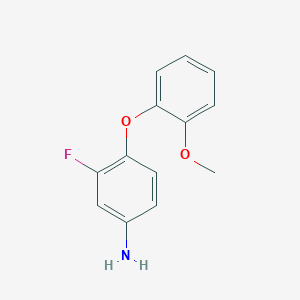

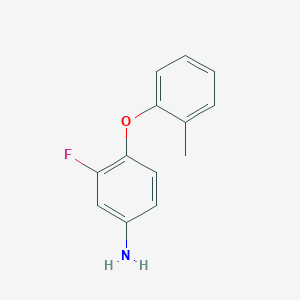

4-(2-Fluorophenoxy)-2-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Fluorophenoxy)-2-methylaniline, also known as 4-Fluoro-2-methylaniline, is a fluorinated aniline derivative that has a wide variety of applications in scientific research and industrial production. It is a versatile compound and has been used in a variety of areas, including the synthesis of pharmaceuticals, materials science, and organic chemistry.

Wissenschaftliche Forschungsanwendungen

Herbicide Application

The compound 4-(2-Fluorophenoxy)-2-methylaniline is used in the formulation of selective herbicides, such as cyhalofop-butyl, which is employed for post-emergence control of grass weeds, typically in rice crops. It targets weeds like barnyardgrass and silver top, among others .

Biological Applications

In the field of biology, this compound has been utilized in the design and synthesis of novel molecules with potential biological activities. For instance, derivatives of this compound have been evaluated for their in vitro activities against c-Met kinase and various cancer cell lines .

Chemical Properties and Uses

As for its chemical properties, 4-(2-Fluorophenoxy)-2-methylaniline serves as a starting material in the synthesis of various other compounds. Its derivatives are explored for applications such as active cyclooxygenase-2 inhibitors and other pharmacologically relevant structures .

Wirkmechanismus

Target of Action

The compound 4-(2-Fluorophenoxy)-2-methylaniline is structurally similar to Cyhalofop-butyl , a well-known aryloxyphenoxypropionate (AOPP) herbicide . The primary target of Cyhalofop-butyl is the enzyme acetyl-coenzyme A carboxylase (ACCase) in certain grasses . ACCase plays a crucial role in fatty acid biosynthesis .

Mode of Action

The compound interacts with its target, ACCase, by inhibiting its function . This inhibition disrupts the normal biosynthesis of fatty acids, which is essential for the growth and development of the plant .

Biochemical Pathways

The affected biochemical pathway is the fatty acid biosynthesis pathway . By inhibiting ACCase, the compound disrupts this pathway, leading to a deficiency in essential fatty acids. This deficiency can have downstream effects on various other biological processes that rely on these fatty acids .

Pharmacokinetics

Based on its structural similarity to cyhalofop-butyl, it may exhibit similar adme (absorption, distribution, metabolism, and excretion) properties . Cyhalofop-butyl is known to have low aqueous solubility and is non-volatile .

Result of Action

The result of the compound’s action is the inhibition of growth in certain grasses . By disrupting fatty acid biosynthesis, the compound prevents these plants from growing normally, which can eventually lead to their death .

Action Environment

The action of 4-(2-Fluorophenoxy)-2-methylaniline, like that of Cyhalofop-butyl, can be influenced by environmental factors . For example, the persistence of Cyhalofop-butyl in water systems can vary depending on local conditions . Additionally, the effectiveness of the compound can be affected by the specific characteristics of the target plants, such as their stage of growth and the presence of resistance mechanisms .

Eigenschaften

IUPAC Name |

4-(2-fluorophenoxy)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGWIIFHXQFNOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenoxy)-2-methylaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)